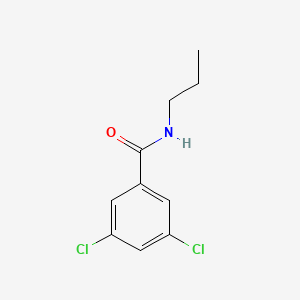

3,5-dichloro-N-propylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Synthetic Chemistry and Biological Inquiry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in the development of new molecules with potential biological activity. In synthetic chemistry, the amide bond of benzamides is relatively stable, yet it can be formed and modified through reliable and well-established chemical reactions.

The true significance of benzamide derivatives lies in their diverse biological activities. Researchers have extensively documented that modifying the substituents on the benzene ring and the amide nitrogen can lead to compounds with a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. The versatility of the benzamide scaffold allows for fine-tuning of a molecule's properties to enhance its interaction with biological targets.

The Position of Halogenated Benzamides in Specialized Chemical Applications

The introduction of halogen atoms, such as chlorine or bromine, into the benzamide structure is a common and effective strategy in medicinal chemistry. bldpharm.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity (ability to dissolve in fats and lipids), which in turn can improve its absorption and distribution within a biological system. bldpharm.com

Halogenated benzamides have been investigated for a variety of specialized applications. For instance, some have shown potent activity against drug-resistant bacteria. The presence and position of halogen atoms can influence the compound's mechanism of action, sometimes leading to multi-targeting effects on essential bacterial pathways. Therefore, compounds like 3,5-dichloro-N-propylbenzamide, which features two chlorine atoms on the benzene ring, are of interest to researchers as potential, yet under-explored, candidates for further scientific investigation.

Chemical Properties and Synthesis

Based on available data, 3,5-dichloro-N-propylbenzamide is a solid at room temperature and is offered by chemical suppliers for research purposes. acs.org Its fundamental chemical properties are summarized in the interactive table below.

| Property | Value |

| CAS Number | 33244-94-9 |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Molecular Weight | 232.11 g/mol |

| Appearance | Solid |

| Purity | Typically offered at ≥95% |

The synthesis of 3,5-dichloro-N-propylbenzamide, while not extensively detailed in published literature for this specific molecule, can be inferred from standard and well-documented amidation reactions. The most probable synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine (B44156). researchgate.net In this reaction, the nitrogen atom of the propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dichlorobenzoyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Research Findings and Potential Applications

As of now, specific research findings detailing the biological activity or specialized applications of 3,5-dichloro-N-propylbenzamide are not widely available in peer-reviewed literature. It is primarily categorized as a research chemical or a building block for the synthesis of more complex molecules.

However, the structural features of 3,5-dichloro-N-propylbenzamide suggest potential avenues for investigation. The dichloro-substitution pattern is a known feature in compounds with biological activity. For instance, a patent has described a complex molecule incorporating the 3,5-dichloro-N-propylbenzamide moiety, which was investigated as a protein kinase inhibitor. google.comgoogleapis.com This suggests that the 3,5-dichloro-N-propylbenzamide scaffold could be a valuable starting point for designing new kinase inhibitors, which are a critical class of drugs for treating diseases like cancer.

Furthermore, studies on other N-alkyl-dichlorobenzamides have explored their potential as trypanocidal agents, highlighting the importance of the N-alkyl chain length on activity. nih.gov While a direct extension to 3,5-dichloro-N-propylbenzamide cannot be made without experimental evidence, it points to a potential area of research for this compound in the field of infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPELDPYJXWGKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro N Propylbenzamide and Analogues

Established Synthetic Pathways to Benzamide (B126) Structures

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are employed to construct benzamide frameworks. These typically involve the activation of a carboxylic acid moiety followed by reaction with an amine.

Amidation Reactions from Carboxylic Acid Derivatives

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in water as a byproduct. Therefore, the synthesis of benzamides, including 3,5-dichloro-N-propylbenzamide, generally proceeds through the activation of the carboxylic acid. The carboxyl group of a compound like 3,5-dichlorobenzoic acid can be converted into a more reactive derivative, which is then susceptible to nucleophilic attack by an amine. uomustansiriyah.edu.iq

Common strategies involve converting the carboxylic acid into an acyl chloride, acid anhydride, or an activated ester. libretexts.org One of the most prevalent methods is the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to transform the carboxylic acid into a highly reactive acyl chloride. rsc.org This intermediate readily reacts with an amine, like propylamine (B44156), to yield the desired N-substituted benzamide. The reaction typically includes a base to neutralize the hydrochloric acid (HCl) generated during the amidation step. libretexts.org

Alternatively, coupling reagents can be used to facilitate the direct amidation of carboxylic acids without isolating an intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, allowing for an efficient reaction with the amine under milder conditions.

A one-pot synthesis of amides has been developed using thionyl chloride to activate the carboxylic acid in the presence of the amine. rsc.org This method has proven effective for a variety of substrates, including sterically hindered amines, and often proceeds with high yields. rsc.org Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the one-pot condensation of carboxylic acids and amines, which is thought to proceed through an acyl chloride intermediate. d-nb.info

Approaches Utilizing 3,5-Dichlorobenzoyl Chloride as a Precursor

A direct and efficient route to 3,5-dichloro-N-propylbenzamide involves the use of 3,5-dichlorobenzoyl chloride as the starting material. chemicalbook.com This acyl chloride is a key intermediate in the synthesis of various benzamide derivatives. researchgate.net The synthesis is a straightforward nucleophilic acyl substitution reaction where 3,5-dichlorobenzoyl chloride reacts with propylamine.

The general procedure involves dissolving the amine (propylamine) and a base, such as triethylamine, in a suitable solvent. derpharmachemica.com The 3,5-dichlorobenzoyl chloride is then added, often dropwise and at a controlled temperature (e.g., 0°C), to the amine solution. derpharmachemica.com The base is crucial as it scavenges the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. derpharmachemica.comacs.org After the reaction is complete, the resulting 3,5-dichloro-N-propylbenzamide can be isolated and purified through standard techniques like filtration and recrystallization. derpharmachemica.comacs.org This method is widely applicable for creating a series of N-substituted 3,5-dichlorobenzamides by varying the amine used in the reaction. researchgate.netresearchgate.net

| Precursor | Amine | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-amino-3,5-dichlorobenzoyl chloride | Aniline | Triethylamine | Dimethylacetamide (DMA) | 4-amino-3,5-dichloro-N-phenyl benzamide | derpharmachemica.com |

| 4-amino-3,5-dichlorobenzoyl chloride | Benzyl amine | Triethylamine | Dimethylacetamide (DMA) | 4-amino-3,5-dichloro-N-benzylbenzamide | derpharmachemica.com |

| 3,5-dichlorobenzoyl chloride | Arylamines | Not specified | N,N'-dimethylformamide | 3,5-dichlorobenzamide (B1294675) derivatives | researchgate.net |

| Dichlorobenzoic acid chloride | Aniline or p-toluidine | Pyridine (catalyst) | Benzene (B151609) | Dichlorobenzanilides or Dichlorobenzo-p-toluides | acs.org |

| 4-amino-3,5-dichlorobenzoyl chloride | Cyclopropylamine | Triethylamine | Dimethylacetamide | 4-amino-3,5-dichloro-N-cyclopropylbenzamide | googleapis.com |

Advanced Protocols for N-Propylbenzamide Derivatization

Beyond classical methods, more advanced synthetic protocols have been developed for preparing benzamide derivatives and for introducing isotopic labels for specialized research.

Synthesis via N-(2-Aminoarylacyl)benzotriazoles

A versatile and modern method for synthesizing amides, including N-propylbenzamide analogues, utilizes N-acylbenzotriazoles as stable, isolable acylating agents. researchgate.netsemanticscholar.org Specifically, N-(2-aminoarylacyl)benzotriazoles are prepared from the corresponding unprotected anthranilic acids. These intermediates are advantageous because they are stable crystalline solids that are not sensitive to moisture and can be stored at room temperature, unlike highly reactive acyl chlorides. researchgate.net

The synthesis of the target amide is achieved by reacting the N-(2-aminoarylacyl)benzotriazole intermediate with a primary or secondary amine. researchgate.netsemanticscholar.org For the synthesis of an N-propylbenzamide analogue, the intermediate would be treated with propylamine. The reaction proceeds under mild, neutral conditions and gives high yields (typically 71-96%) of the corresponding secondary amide. researchgate.netsemanticscholar.org This method avoids the harsh conditions or difficult-to-handle reagents associated with other methods, such as those requiring thionyl chloride or phosgene (B1210022) derivatives. researchgate.net The benzotriazole (B28993) group is an excellent leaving group, facilitating the nucleophilic attack by the amine. researchgate.net This strategy has been successfully applied to produce a wide range of primary, secondary, and tertiary anthranilamides. researchgate.netsemanticscholar.org

| Intermediate | Amine | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| N-(2-Aminoarylacyl)benzotriazole | Primary Amines | CH₂Cl₂ | 71-96 | Secondary Amides | researchgate.netsemanticscholar.org |

| N-(2-Aminoarylacyl)benzotriazole | Secondary Amines | CH₂Cl₂ | 77-96 | Tertiary Amides | researchgate.net |

| N-(2-amino-3,5-dichlorobenzoyl)benzotriazole | Propylamine | Not specified | Not specified | 2-Amino-3,5-dichloro-N-propylbenzamide | researchgate.net |

Strategies for Deuterium (B1214612) Labeling and Isotopic Enrichment for Research

Isotopically labeled compounds, particularly those containing stable isotopes like deuterium (²H), ¹³C, and ¹⁵N, are invaluable tools in various fields of research, including mechanistic studies, metabolic pathway analysis, and as internal standards for quantitative mass spectrometry. symeres.commdpi.com Several strategies exist for the isotopic enrichment of benzamides like 3,5-dichloro-N-propylbenzamide.

One common approach is to build the molecule from isotopically labeled starting materials. sioc-journal.cn For instance, to synthesize a ¹⁵N-labeled benzamide, one could start with ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or an ammonium (B1175870) salt like ¹⁵NH₄Cl to introduce the isotope into the amide nitrogen. sioc-journal.cn The synthesis would follow a standard route, such as the reaction of benzoyl chloride with the labeled ammonia source to produce ¹⁵N-benzamide, which could then be further elaborated. sioc-journal.cn

Another powerful technique is hydrogen-isotope exchange (HIE), which allows for the introduction of deuterium into a molecule in the later stages of a synthesis. researchgate.net This can be achieved using a metal catalyst, such as iridium or palladium, in the presence of a deuterium source like heavy water (D₂O) or deuterium gas (D₂). researchgate.netx-chemrx.com For example, organoiridium catalysts have been used for the hydrogen-tritium exchange in benzamide derivatives, and similar principles apply to deuteration. researchgate.net Metal-free methods are also being developed, such as using N-allylsulfonyl amides to generate a remote radical that can be deuterated using D₂O. researchgate.net

These labeling strategies allow for the precise placement of isotopes within the 3,5-dichloro-N-propylbenzamide structure, enabling detailed investigation of its chemical and biological behavior. symeres.comalmacgroup.com

Structure Activity Relationship Sar Investigations of 3,5 Dichloro N Propylbenzamide Congeners

Elucidation of Structural Determinants for Biological Efficacy

Understanding which parts of a molecule are essential for its biological function is the primary goal of SAR elucidation. For 3,5-dichloro-N-propylbenzamide and its analogs, this involves a detailed examination of two main structural regions: the halogenation pattern on the aromatic ring and the nature of the substituent attached to the amide nitrogen.

The presence, number, and position of halogen atoms on the phenyl ring of benzamide (B126) derivatives are critical determinants of their biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its ability to reach and interact with its biological target.

Research has shown that a dichloro-substitution pattern is often associated with significant bioactivity. For instance, in a study of peptide and Schiff base derivatives, a compound featuring a 3,5-dichloro-2-hydroxybenzylideneamino moiety demonstrated potent inhibitory activity against the bacterial enzyme β-Ketoacyl-acyl carrier protein synthase III (ecKAS III), which is a key component in fatty-acid biosynthesis. zhaojgroup.com This suggests that the 3,5-dichloro pattern contributes favorably to the binding affinity of the molecule to its target enzyme. zhaojgroup.com

In a separate investigation focused on antifungal agents, SAR studies of maleimide (B117702) derivatives, which also feature an imido ring system, revealed that 2,3-dichloro substituted compounds exhibited strong, often fungicidal, activity. researchgate.net While not benzamides, these findings underscore the general importance of dichlorination for antifungal efficacy. Further studies on N-(4-halobenzyl)amides against Candida species have also confirmed that the nature and position of the halogen substituent significantly modulate antifungal potency. nih.gov The collective evidence indicates that the 3,5-dichloro arrangement on the benzamide ring is a key feature for biological efficacy, likely by enhancing the molecule's interaction with target sites.

Table 1: Influence of Halogenation on the Bioactivity of Benzamide and Related Derivatives

| Compound/Moiety | Halogenation Pattern | Observed Bioactivity | Reference |

|---|---|---|---|

| N-(2-(benzylideneamino)propyl)-2-hydroxybenzamide derivative | 3,5-Dichloro | Good inhibitory activity against bacterial ecKAS III | zhaojgroup.com |

| N-Alkyl-1,4-pyrroledione | 2,3-Dichloro | Strong antifungal activity | researchgate.net |

| N-(4-Halobenzyl)amide | Varies (e.g., 4-chloro, 4-bromo) | Antifungal activity against Candida spp. is modulated by the halogen type | nih.gov |

The substituent attached to the amide nitrogen (the N-alkyl group) plays a pivotal role in defining the pharmacological profile of benzamide derivatives. Modifications to this group can affect solubility, membrane permeability, and receptor affinity.

Studies on a series of N-alkyl, N-aryl, and N-alkylphenyl-1,4-pyrrolediones demonstrated a clear correlation between the length of the N-alkylphenyl chain and antifungal activity. researchgate.net The most potent antifungal activities were observed in compounds with alkyl chains of three or four carbons (n=3 and n=4), indicating that an N-propyl or N-butyl group may represent an optimal length for interacting with the fungal target. researchgate.net

Similarly, research into benzimidazole (B57391) derivatives, another class of antifungal agents, showed that antifungal activity was influenced by the length of the N-alkyl chain. nih.gov In this series, compounds with longer alkyl chains, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, exhibited the most significant antifungal effects against various fungal species. nih.gov These findings highlight that the lipophilicity and steric bulk of the N-alkyl group are critical parameters that must be fine-tuned to achieve maximum biological response. For the 3,5-dichlorobenzamide (B1294675) scaffold, the N-propyl group appears to strike an effective balance of these properties for certain biological targets.

Table 2: Effect of N-Alkyl Chain Length on Antifungal Activity of Azole Derivatives

| Compound Series | N-Alkyl Chain | Observed Antifungal Activity | Reference |

|---|---|---|---|

| N-Alkylphenyl-1,4-pyrrolediones | Propyl (n=3) | High antifungal activity | researchgate.net |

| N-Alkylphenyl-1,4-pyrrolediones | Butyl (n=4) | High antifungal activity | researchgate.net |

| 1-Alkyl-1H-benzo[d]imidazole | Nonyl (C9) | Potent activity against Candida species | nih.gov |

| 1-Alkyl-1H-benzo[d]imidazole | Decyl (C10) | Potent activity against Candida species | nih.gov |

Influence of Halogenation Patterns on Bioactivity

Rational Design Principles for Optimized Derivatives

Leveraging the insights gained from SAR studies, researchers can employ rational design principles to create new derivatives with improved characteristics, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles.

The rational design of novel benzamide analogues often involves established medicinal chemistry strategies. nih.govnih.govtandfonline.comsemanticscholar.orgitb.ac.id One common approach is molecular modification of a lead compound that already shows promising activity. nih.gov This can involve altering substituent patterns or molecular length to optimize interactions with the biological target.

Another powerful strategy is pharmacophore merging , where structural features from different known active compounds are combined into a single hybrid molecule. semanticscholar.org For example, benzamide-hydroxypyridinone hybrids were designed as potential treatments for Alzheimer's disease by combining the benzamide scaffold with an iron-chelating hydroxypyridinone moiety. semanticscholar.org

Structural optimization of existing inhibitors is also a widely used technique. In one study, researchers designed a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. tandfonline.com By systematically modifying the lead structure, they developed an inhibitor, compound 8r, with strong activity against both wild-type and mutant forms of the kinase, demonstrating the power of this approach to enhance potency and overcome potential drug resistance. tandfonline.com

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of SAR and guiding the design of new molecules. Molecular docking is a key technique used to simulate the binding of a ligand to the active site of a target protein. mdpi.commdpi.com This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to predict the binding affinity of a compound before it is synthesized. For example, in a study of antifungal carboxylic acid amides, molecular docking revealed that a fluorine atom and a carbonyl oxygen atom in the lead compound formed crucial hydrogen bonds with tyrosine and tryptophan residues in the target enzyme. mdpi.com

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the potential mechanism of action. nih.gov These computational approaches, when used in conjunction with experimental data, create a powerful feedback loop for the rational design of optimized derivatives, reducing the time and cost associated with identifying promising new drug candidates. acs.org

Design Strategies for Analogues with Enhanced Potency

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.govresearchgate.net These models use calculated molecular descriptors—numerical values that represent various physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, shape)—to predict the activity of unsynthesized compounds. nih.govnih.gov

For benzamide derivatives and related structures, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been successfully developed. A 2D-QSAR study on substituted benzamides with antimicrobial activity found that the activity could be effectively modeled using topological descriptors, such as Kier's shape index (kappa-alpha1) and molecular connectivity indices (2chi). nih.gov The high predictive ability of the developed models was confirmed through cross-validation, indicating their utility in guiding the synthesis of new analogues. nih.gov

In another study focusing on the antifungal activity of novel carboxylic acid amides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models provide a detailed, three-dimensional picture of the SAR, offering precise guidance for the structural modifications needed to enhance potency. nih.gov

Table 3: Examples of QSAR Models for Benzamide and Related Analogues

| Compound Class | Biological Activity | QSAR Method | Key Descriptors/Findings | Reference |

|---|---|---|---|---|

| Substituted Benzamides | Antibacterial/Antifungal | 2D-QSAR | Topological descriptors (Kier's shape index, molecular connectivity) govern activity. | nih.gov |

| Aromatic Carboxylic Acid Amides | Antifungal | 3D-QSAR (CoMFA/CoMSIA) | Generated 3D contour maps for steric and electrostatic fields to guide optimization. | mdpi.comnih.gov |

| N'-(salicylidene)heteroarenecarbohydrazides | Antifungal | QSAR | Successfully guided the rational design and selection of promising compounds for synthesis. | nih.gov |

| N-(substituted phenyl)-indolylazo-benzamides | Antimicrobial | 2D-QSAR | Activity is governed by topological parameters like Kier's alpha second-order shape indice and Wiener index. | researchgate.net |

Mechanistic Studies of Biological Activity and Molecular Targets

Enzyme Inhibition and Binding Kinetics

Benzamide (B126) derivatives have been investigated for their potential to inhibit a range of enzymes critical to the viability of pathogens and the progression of human diseases. The kinetics of these inhibitory activities provide insight into the compound's mechanism of action and its potential as a therapeutic agent.

β-Ketoacyl-acyl carrier protein synthase III, also known as FabH, is a crucial enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway. nih.gov It catalyzes the initial condensation step, combining acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP), which is essential for initiating the fatty acid synthesis cycle. nih.govwikipedia.org Due to its vital role and its specificity to bacteria, FabH is considered a key target for the development of new antibacterial agents. nih.gov

Inhibition of FabH disrupts the entire fatty acid synthesis process, which is critical for building bacterial cell membranes. Research has shown that disrupting the gene that codes for FabH in Escherichia coli can damage the cell envelope, even in multidrug-resistant strains. biorxiv.org The enzyme's activity is naturally regulated within the bacterium; for instance, acyl-ACPs can act as feedback inhibitors. nih.gov The potency of this natural inhibition increases with the length of the acyl chain. nih.gov

While various natural products, such as platencin, have been identified as inhibitors of FabH wikipedia.orgmdpi.com, specific studies detailing the direct inhibition kinetics of 3,5-dichloro-N-propylbenzamide on ecKAS III are not extensively documented in the reviewed literature. However, the established importance of FabH as an antibacterial target suggests that synthetic compounds like dichlorobenzamides could be designed to interfere with its function, representing a potential avenue for antibiotic development.

Cytochrome P450 14α-demethylase (CYP51) is the primary target for azole antifungal drugs. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govfrontiersin.org Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov The mechanism of action for azole drugs involves the heterocyclic nitrogen atom (N-3 of imidazole (B134444) or N-4 of triazole) forming a coordinate bond with the heme iron atom at the enzyme's active site. frontiersin.org The rest of the molecule, the N-1 substituent, fits into a hydrophobic channel within the CYP51 protein. frontiersin.org

Recent studies have focused on designing novel azole derivatives that incorporate benzamide-containing side chains to combat drug resistance in fungi like Candida albicans. nih.govcardiff.ac.uk These extended structures are designed to create additional binding interactions within the CYP51 active site and its access channel. cardiff.ac.ukrsc.org The inclusion of a benzamide moiety can lead to enhanced hydrophobic interactions and the formation of hydrogen bonds. cardiff.ac.uk Research has shown that 1,2,4-triazole (B32235) derivatives with long-arm extensions featuring an amide linker are particularly effective. rsc.org Notably, mono- and dichloro-substituted derivatives of the benzamide linker demonstrated potent antifungal activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values below 0.03 µg/mL, comparable to the established antifungal posaconazole. rsc.org

Table 1: Inhibitory Activity of Selected Compounds Against Fungal CYP450 Isoforms

| Isoform | Inhibitor / Substrate | IC50 (µM) | Reference |

|---|---|---|---|

| C. albicans CYP51 | Dichloro-benzamide derivative (13b) | Data not specified, but MIC <0.03 µg/mL | rsc.org |

| CYP3A4 | Ketoconazole / Midazolam | 0.0214 ± 0.004 | evotec.com |

| CYP2C9 | Sulfaphenazole / Diclofenac | 0.546 ± 0.035 | evotec.com |

| CYP2D6 | Quinidine / Dextromethorphan | 0.0306 ± 0.009 | evotec.com |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce enzyme activity by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them important therapeutic targets. google.comgoogleapis.com

The Janus kinase (JAK) family , comprising JAK1, JAK2, JAK3, and TYK2, is critical for signaling pathways initiated by cytokines and is integral to immune system regulation. nih.gov Inhibition of JAKs is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and for preventing organ transplant rejection. nih.govacs.org Small molecules, including those with benzamide scaffolds, have been developed as JAK inhibitors. google.com These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation events that propagate the signaling cascade. nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play roles in cell proliferation, invasion, and angiogenesis. mdpi.comwikipedia.org Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers, including kidney, lung, and stomach cancer. google.comwikipedia.org Consequently, c-Met inhibitors have been developed as anticancer agents. google.com These inhibitors are designed to block the kinase activity of c-Met, thereby inhibiting downstream signaling and suppressing tumor growth. nih.govaacrjournals.org Benzamide derivatives are among the classes of compounds investigated for c-Met inhibition. google.com

Table 2: Inhibitory Potency of Selected Kinase Inhibitors

| Kinase Target | Inhibitor | IC50 | Reference |

|---|---|---|---|

| c-Met | INCB28060 | ~1 nmol/L (for phospho-c-MET inhibition in SNU-5 cells) | aacrjournals.org |

| c-Met | Compound 12 (a multi-target inhibitor) | 0.506 µM | mdpi.com |

| VEGFR-2 | Compound 12 (a multi-target inhibitor) | 8.9 µM | mdpi.com |

| JAK1/2/3 | Tofacitinib | Pan-JAK inhibitor | mdpi.com |

| JAK1 | Filgotinib | Selective JAK1 inhibitor | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by half.

Mechanisms of Fungal Cytochrome P450 (e.g., Candida albicans CYP51) Inhibition by Benzamide Derivatives

Ligand-Target Recognition and Interaction Modes

The binding of a ligand, such as 3,5-dichloro-N-propylbenzamide, to its molecular target is a highly specific process driven by a combination of non-covalent intermolecular forces. wikipedia.org The precise geometry and nature of these interactions dictate the affinity and specificity of the ligand for its target.

The affinity of a ligand for its protein target is determined by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. wikipedia.orgplos.org

Hydrogen bonding is a critical electrostatic interaction that contributes significantly to the specificity of ligand binding. cambridgemedchemconsulting.com In studies of benzamide derivatives acting as hepatitis B virus (HBV) capsid assembly modulators, a crucial hydrogen bond was identified between the ligand and the tryptophan residue W102 in the binding pocket. nih.gov This interaction is a key feature observed in the co-crystal structures of various capsid assembly modulators. nih.gov

Pi-pi (π-π) stacking is another important non-covalent interaction that occurs between aromatic rings. This interaction is common in biological systems and contributes to the stability of protein-ligand complexes. cambridgemedchemconsulting.com The strength of π-π stacking can be influenced by other interactions; for example, the formation of a hydrogen bond can alter the electron density of an aromatic ring (a phenomenon known as π depletion), which in turn can strengthen the π-π stacking interaction. rsc.orgnih.gov This interplay demonstrates a synergistic relationship where multiple types of weak interactions combine to produce strong and specific binding.

Table 3: Examples of Key Binding Interactions for Benzamide-Type Ligands

| Target Protein | Ligand Class | Key Interacting Residue | Interaction Type | Reference |

|---|---|---|---|---|

| HBV Core Protein | Benzamide derivatives | Tryptophan (W102) | Hydrogen Bond | nih.gov |

| Galectin-3 | Benzamido-galactosides | Arginine (R144) | Electrostatic/Stacking | rsc.org |

The binding of a ligand to a protein is often not a simple "lock-and-key" event. Instead, it frequently involves a process of "induced fit," where the binding of the ligand causes a change in the three-dimensional shape of the protein. wikipedia.org This conformational change can be essential for the protein's subsequent biological function or, in the case of an inhibitor, for its inactivation. nih.gov

Advanced Research Directions and Future Perspectives for Benzamide Chemistry

Design and Synthesis of Chemically Diverse Benzamide (B126) Libraries

The exploration of the chemical space around a core scaffold is a cornerstone of modern drug discovery. The synthesis of chemically diverse benzamide libraries allows for the systematic investigation of structure-activity relationships (SAR), leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

A variety of synthetic methodologies can be employed for the creation of benzamide libraries. A common approach involves the amidation of a carboxylic acid with an amine. For instance, the synthesis of 2-amino-3,5-dichloro-N-propylbenzamide has been reported through the reaction of the corresponding N-(2-aminoarylacyl)benzotriazole with an amine, a method that has proven successful for generating primary, secondary, and tertiary anthranilamides in high yields. researchgate.net Another general method involves the reaction of a benzoyl chloride with an appropriate amine. For example, 2,6-dichlorobenzoyl chloride can be reacted with amines like ethylene (B1197577) diamine or isopropyl amine in the presence of a base to yield the corresponding 2,6-dichlorobenzamide (B151250) derivatives. ipinnovative.comresearchgate.net

The generation of diverse libraries can be achieved by varying the substituents on both the benzoyl and the amine moieties. For instance, starting with 3,5-dichlorobenzoic acid, a library of N-substituted benzamides can be created by reacting its corresponding acid chloride with a diverse panel of primary and secondary amines. This approach allows for the introduction of a wide range of functional groups and structural motifs, enabling a thorough exploration of the chemical space around the 3,5-dichlorobenzamide (B1294675) core.

Table 1: Representative Benzamide Library Synthesis Strategies

| Starting Material (Benzoyl Moiety) | Amine Partner | Resulting Benzamide Derivative |

| 3,5-Dichlorobenzoyl chloride | Propylamine (B44156) | 3,5-dichloro-N-propylbenzamide |

| 2,6-Dichlorobenzoyl chloride | Isopropylamine | N-isopropyl-2,6-dichlorobenzamide ipinnovative.comresearchgate.net |

| 3-Bromo-2-chlorobenzoic acid | Aminopyridine derivative | Substituted (3-bromo-2-chloro)benzamide nih.gov |

| N-(2-amino-3,5-dichloroacyl)benzotriazole | Various amines | 2-Amino-3,5-dichloro-N-substituted benzamides researchgate.net |

Exploration of Broad-Spectrum Biological Activities

The structural features of dichlorobenzamides suggest their potential for a wide range of biological activities. The presence of the chlorine atoms can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of biological function.

Antimicrobial Potential of Dichlorobenzamide Derivatives

The search for novel antimicrobial agents is a global health priority. Benzamide derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. For example, a series of N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides has been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov The introduction of halogen atoms, such as chlorine, to the benzamide scaffold was found to enhance these antimicrobial activities. nih.govnih.gov

Similarly, derivatives of 3,4-dichlorobenzamide (B1295324) have demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesis and evaluation of 2,6-dichlorobenzamide derivatives have also been undertaken to explore their antimicrobial and disinfectant properties. ipinnovative.comresearchgate.net These findings suggest that the 3,5-dichloro substitution pattern in "3,5-dichloro-N-propylbenzamide" could confer significant antimicrobial properties, making it a valuable candidate for further investigation in this therapeutic area.

Investigations into Anticancer Mechanisms Beyond Growth Inhibition

Benzamides and related structures have shown considerable promise as anticancer agents, acting through diverse mechanisms. mdpi.com While many traditional chemotherapeutics induce cell death through generalized cytotoxicity, modern drug discovery efforts are focused on identifying compounds with more specific mechanisms of action that go beyond simple growth inhibition.

For instance, certain benzamide derivatives have been designed as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation. One such target is Glycogen Synthase Kinase-3β (GSK-3β), which is involved in signaling pathways related to tumor development. nih.gov A study on 3,5-diamino-N-substituted benzamides identified a compound that exhibited significant cytotoxicity against human colon cancer cells and showed good selectivity for GSK-3β. nih.gov This compound was also found to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. nih.gov

Other research has focused on the development of benzamides as inhibitors of the PD-1/PD-L1 interaction, a key pathway that cancer cells exploit to evade the immune system. nih.gov A series of benzamide derivatives was designed and synthesized, leading to the discovery of a potent inhibitor that could activate the antitumor immunity of T cells. nih.gov The structural features of these active compounds, including the benzamide core, were found to be crucial for their interaction with the PD-L1 protein. nih.gov

Furthermore, some dichlorobenzamide derivatives have been investigated for their cytotoxic effects on various cancer cell lines. researchgate.net The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring of benzamide-related structures has been reported to enhance anticancer activity. researchgate.net These examples highlight the potential for "3,5-dichloro-N-propylbenzamide" and other dichlorinated benzamides to act through specific and targeted anticancer mechanisms, warranting further investigation into their effects on pathways such as apoptosis, immune checkpoint inhibition, and specific kinase activity.

Innovative Methodological Advancements in Benzamide Research

The discovery and development of novel benzamide-based therapeutics can be significantly accelerated by leveraging cutting-edge technologies and methodologies. These innovative approaches can aid in the design of new compounds, the prediction of their biological activities, and the detailed characterization of their interactions with biological targets.

Integration of Cheminformatics and Machine Learning for Compound Discovery

Cheminformatics and machine learning have become indispensable tools in modern drug discovery. nih.govnih.gov These computational approaches enable the analysis of large chemical datasets to identify promising new drug candidates and to predict their properties. nuvisan.comresearchgate.net For benzamide research, these tools can be used to design virtual libraries of compounds and to prioritize them for synthesis and biological testing.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for benzamide derivatives to predict the biological activity of new, untested compounds. nih.govnuvisan.com These models can identify the key structural features that are important for a desired biological effect, guiding the design of more potent and selective molecules. nih.gov De novo generative chemistry models can even suggest entirely new chemical structures with optimized properties. nuvisan.com The integration of these computational tools into the drug discovery pipeline can significantly reduce the time and cost associated with identifying promising new benzamide-based drug candidates. frontiersin.org

Cryo-Electron Microscopy and X-ray Crystallography in Target-Ligand Complex Characterization

Understanding how a drug molecule binds to its biological target at the atomic level is crucial for structure-based drug design. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques that provide high-resolution three-dimensional structures of protein-ligand complexes. creative-biostructure.compeakproteins.com

X-ray crystallography has been the dominant technique for determining the structures of proteins and has been instrumental in the development of many drugs. peakproteins.com It can provide precise details of the interactions between a benzamide ligand and its binding pocket on a target protein. peakproteins.com This information is invaluable for designing modifications to the ligand that can improve its binding affinity and selectivity.

Cryo-EM has emerged as a complementary technique that is particularly well-suited for studying large and flexible protein complexes, as well as membrane proteins, which are often challenging targets for X-ray crystallography. creative-biostructure.comnih.gov Cryo-EM can be used to visualize a benzamide ligand bound to its target in a near-native state, providing insights into the conformational changes that may occur upon binding. creative-biostructure.com The combination of cryo-EM and X-ray crystallography offers a powerful approach to fully characterize the binding of benzamide derivatives to their biological targets, thereby accelerating the development of new and more effective medicines. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-N-propylbenzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 3,5-dichlorobenzoic acid with propylamine using a carbodiimide-based coupling agent (e.g., DCC) and a catalyst like DMAP in dichloromethane. Key steps include:

- Activation of the carboxylic acid : React 3,5-dichlorobenzoic acid with DCC to form an active ester intermediate.

- Amide bond formation : Introduce propylamine to the activated intermediate, followed by stirring at room temperature for 12–24 hours.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Intermediate characterization : Monitor reactions via TLC and confirm structures using -NMR (e.g., propyl chain protons at δ 0.9–1.6 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

Q. What analytical techniques are critical for confirming the structure of 3,5-dichloro-N-propylbenzamide?

Methodological Answer:

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELXT for space-group determination and SHELXL for refinement. Note: High chlorine atom scattering power aids in resolving positional disorder .

- NMR spectroscopy : -NMR should show carbonyl carbon at ~167 ppm, with aromatic carbons split due to chlorine substituents.

- Mass spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 260.0 (calculated for C _{10} \H _{12} \Cl$ _2 \NO).

Q. How should researchers assess solubility and stability for formulation in biological assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering to detect aggregation.

- Stability studies : Incubate at 37°C in PBS and analyze via HPLC-UV at 254 nm over 24–72 hours. Monitor degradation products (e.g., free benzoic acid via retention time shifts) .

Advanced Research Questions

Q. How can crystallographers address challenges in refining 3,5-dichloro-N-propylbenzamide structures with twinned data?

Methodological Answer:

- Twinning detection : Use SHELXL’s BASF parameter to estimate twin fractions. Check for intensity statistics (e.g., R > 0.3 suggests twinning).

- Refinement strategy : Apply the HKLF5 format in SHELXL to handle twinned data. Constrain anisotropic displacement parameters for chlorine atoms to avoid overfitting. Validate with R/wR convergence below 5%/15% .

Q. How to resolve contradictions in reported bioactivity data across analogs (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., para-amino vs. methoxy groups in analogs from ). Use molecular docking to predict binding affinity variations.

- Assay standardization : Control variables like cell line passage number, serum concentration, and compound purity (validate via HPLC >95%).

- Meta-analysis : Cross-reference bioactivity data with PubChem or NIST entries to identify outliers .

Q. What computational methods optimize reaction yields for scaled-up synthesis?

Methodological Answer:

- DFT calculations : Model the amidation transition state using Gaussian09 at the B3LYP/6-31G* level to identify rate-limiting steps.

- Kinetic profiling : Use in-situ IR to monitor reaction progress and adjust stoichiometry (e.g., excess DCC to drive completion).

- Process optimization : Screen solvents (e.g., THF vs. DCM) for improved solubility and reduced side reactions .

Q. How to validate molecular docking predictions for target binding?

Methodological Answer:

- Crystallographic validation : Co-crystallize 3,5-dichloro-N-propylbenzamide with the target protein (e.g., kinase domain) and refine using PHENIX. Compare binding poses with docking results (AutoDock Vina).

- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and correlate with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.